molecular formula C9H20O3Si B15069247 ((tert-Butyldimethylsilyl)oxy)methylacetate

((tert-Butyldimethylsilyl)oxy)methylacetate

Cat. No.: B15069247
M. Wt: 204.34 g/mol
InChI Key: IPSHWWYSVAYHRR-UHFFFAOYSA-N
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Description

((tert-Butyldimethylsilyl)oxy)methylacetate is a specialized chemical reagent designed for use as a protected building block in complex organic synthesis. The tert-butyldimethylsilyl (TBS) group serves as a robust protecting group for the hydroxyl moiety, enhancing the molecule's stability during multi-step reactions . This protection allows researchers to perform a wide range of transformations elsewhere on a molecule—such as reactions involving strong bases, nucleophiles, or reducing agents—without compromising the integrity of the protected alcohol . The stability offered by the TBS group makes this reagent particularly valuable in the synthesis of sensitive and complex molecular architectures, including natural products and active pharmaceutical ingredients (APIs) . Upon completion of the necessary synthetic steps, the TBS protecting group can be cleanly and selectively removed under mild acidic conditions or using fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF) to liberate the free alcohol functionality . This controlled deprotection is a critical feature for strategic synthesis planning. The primary application of this compound is as a synthon to introduce a -CH2OAc unit in a protected form, which can be subsequently unveiled and further functionalized. Its use is crucial in advanced research fields such as pharmaceutical development, the total synthesis of natural products, and the preparation of specialty chemicals and functional materials . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C9H20O3Si

Molecular Weight

204.34 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl]oxymethyl acetate

InChI

InChI=1S/C9H20O3Si/c1-8(10)11-7-12-13(5,6)9(2,3)4/h7H2,1-6H3

InChI Key

IPSHWWYSVAYHRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((tert-Butyldimethylsilyl)oxy)methyl acetate typically involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The resulting tert-butyldimethylsilyl ether is then acetylated using acetic anhydride to yield ((tert-Butyldimethylsilyl)oxy)methyl acetate .

Industrial Production Methods

Industrial production methods for ((tert-Butyldimethylsilyl)oxy)methyl acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as distillation or recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

((tert-Butyldimethylsilyl)oxy)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in the formation of alcohols .

Mechanism of Action

The mechanism of action of ((tert-Butyldimethylsilyl)oxy)methyl acetate involves the formation of a stable silyl ether linkage with the hydroxyl group of an alcohol. This linkage protects the alcohol from undergoing further reactions. The acetate group can be selectively removed under mild acidic or basic conditions, regenerating the free alcohol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ((tert-Butyldimethylsilyl)oxy)methylacetate with analogous silyl-protected esters and related intermediates, focusing on reactivity, stability, and synthetic utility.

tert-Butyldiphenylsilyl (TBDPS) Analogs

Compounds like (S)-(-)-β-tert-Butyldiphenylsilyloxy-γ-butyrolactone (9) () share a silyl ether group but differ in the substituents (diphenyl vs. dimethyl) and ester backbone. Key distinctions:

  • Steric Bulk : The TBDPS group in compound 9 provides greater steric hindrance than TBS, enhancing resistance to nucleophilic attack but requiring harsher deprotection conditions (e.g., concentrated HF or TBAF) .
  • Synthetic Applications : TBDPS derivatives are favored in complex lactone syntheses where prolonged stability under basic conditions is critical, whereas TBS-acetates are more suitable for stepwise deprotection in sensitive frameworks .

Ethyl Ester Derivatives

Ethyl esters such as Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d () highlight the impact of ester group variation:

  • Solubility and Reactivity: Ethyl esters generally exhibit lower volatility and higher solubility in non-polar solvents compared to methyl acetates. This influences reaction rates in alkylation or acylation steps .
  • Deprotection Efficiency : Methyl acetates like the target compound undergo faster cleavage under acidic conditions (e.g., AcOH/H₂O) than ethyl esters, which may require prolonged reaction times .

Trifluoroacetylated Silyl Ethers

Compounds like anti-Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-phenyl-4-(2,2,2-trifluoroacetoxy)butanoate-4-d () incorporate electron-withdrawing groups:

  • Stability : The trifluoroacetyl group increases electrophilicity at the ester carbonyl, accelerating nucleophilic acyl substitutions. In contrast, the methyl acetate group in the target compound offers moderate reactivity, ideal for controlled functionalization .
  • Spectroscopic Differentiation : Trifluoroacetyl groups provide distinct ¹⁹F NMR signals, aiding reaction monitoring, whereas methyl acetates rely on ¹H/¹³C NMR or IR for characterization .

Data Table: Key Properties of this compound and Analogs

Compound Name Silyl Group Ester Group Deprotection Conditions Stability Under Basic Conditions Key Application
This compound TBS (dimethyl) Methyl 1% AcOH/H₂O, 0°C High (>24 h, pH 10) Carbohydrate protection
(S)-(-)-β-tert-Butyldiphenylsilyloxy-γ-butyrolactone TBDPS (diphenyl) Lactone TBAF/THF, rt Very high (>48 h, pH 12) Lactone synthesis
Ethyl 2-(TBS-oxy)-4-phenyl-butanoate TBS Ethyl 5% H₂SO₄/EtOH, 40°C Moderate (12 h, pH 10) Stereoselective alkylation
anti-Ethyl 4-Trifluoroacetoxy-TBS-butanoate TBS Trifluoroacetyl NH₃/MeOH, -20°C Low (hydrolyzes at pH 8) Transient hydroxyl protection

Research Findings and Practical Notes

  • Synthesis : The target compound is synthesized via silylation of a hydroxyl-bearing precursor (e.g., using tert-butyldimethylsilyl chloride and imidazole in CH₂Cl₂), followed by esterification with methyl acetate .
  • Characterization : ¹H/¹³C NMR and HR-MS are critical for confirming regiochemistry and purity, as subtle shifts in silyl ethers (δ 0.1–1.2 ppm in ¹H NMR) distinguish them from bulkier analogs .
  • Handling : TBS-acetates require anhydrous storage to prevent premature hydrolysis. Deprotection should be monitored via TLC (Rf shifts upon cleavage) .

Biological Activity

((tert-Butyldimethylsilyl)oxy)methylacetate is a silyl ether compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents. This modification is crucial for its application in various chemical reactions, particularly in organic synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of acetic anhydride with a TBDMS-protected alcohol. The general reaction can be outlined as follows:

  • Reactants : TBDMS-protected alcohol + Acetic anhydride
  • Conditions : Typically conducted under anhydrous conditions to prevent hydrolysis.
  • Products : this compound and by-products such as acetic acid.

Anticancer Properties

Recent studies have indicated that compounds containing TBDMS groups exhibit significant anticancer activity. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Case Study : A study evaluated the effects of silyl ether derivatives on breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Research has shown that similar silyl ethers can act as inhibitors for specific enzymes involved in metabolic pathways.

  • Example : Inhibitory effects were observed on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This property suggests potential applications in cancer therapy by disrupting the cell cycle in rapidly dividing cells .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
Anticancer ActivityMCF-7 Cell LineInhibition of growth
Enzyme InhibitionCyclin-dependent kinasesCell cycle disruption
Antioxidant ActivityVariousFree radical scavenging

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Cell Cycle Arrest : By inhibiting CDKs, the compound can induce cell cycle arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction : Studies suggest that treatment with TBDMS derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Effects : Some derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress within cells.

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